molecular formula C16H18ClNO3 B13788462 1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride CAS No. 93203-05-5

1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride

Cat. No.: B13788462
CAS No.: 93203-05-5
M. Wt: 307.77 g/mol
InChI Key: KZYLWGQAXWDCHT-UHFFFAOYSA-N
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Description

1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a tetrahydroisoquinoline core, and chloride as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the synthesis of the isoquinoline core through a Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring.

    Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring using a suitable alkylating agent, followed by the addition of chloride to form the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and cancer.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-hydroxyphenyl)ethan-1-one: A simpler phenolic compound with similar hydroxyl and aromatic features.

    2-(2-hydroxyphenyl)acetic acid: Another phenolic compound with a carboxylic acid group.

    2-(2-hydroxyphenyl)-3-((1-(2-hydroxyphenyl)ethylidene)amino)-2,3-dihydroquinazolin-4(1H)-one: A more complex compound with a similar hydroxyphenyl group and additional heterocyclic structure.

Uniqueness

1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride is unique due to its combination of a tetrahydroisoquinoline core with multiple hydroxyl groups and a chloride counterion. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

93203-05-5

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-4,6-diol;chloride

InChI

InChI=1S/C16H17NO3.ClH/c1-17-9-15(20)13-8-10(18)6-7-11(13)16(17)12-4-2-3-5-14(12)19;/h2-8,15-16,18-20H,9H2,1H3;1H

InChI Key

KZYLWGQAXWDCHT-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CC(C2=C(C1C3=CC=CC=C3O)C=CC(=C2)O)O.[Cl-]

Origin of Product

United States

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